molecular formula C5H10N2O2 B11818621 N-hydroxytetrahydrofuran-3-carboxamidine

N-hydroxytetrahydrofuran-3-carboxamidine

Cat. No.: B11818621
M. Wt: 130.15 g/mol
InChI Key: MQHAXHRKPMZBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxytetrahydrofuran-3-carboxamidine is a chemical compound offered For Research Use Only. It is not for diagnostic or therapeutic use. This molecule integrates a tetrahydrofuran ring, a common scaffold in bioactive molecules and natural products, with a carboxamidine group, a functional moiety known to be of significant interest in medicinal chemistry . Carboxamidine-substituted analogues, particularly those fused to ribofuranosyl triazole cores, have been investigated for their broad-spectrum antiviral activity in research settings . Studies on such related compounds have shown potential research value against a range of RNA viruses, including bunyaviruses (e.g., Punta Toro virus), flaviviruses (e.g., dengue-4 virus), and paramyxoviruses (e.g., respiratory syncytial virus (RSV) and parainfluenza type 3 (PIV3)) . The mechanism of action for carboxamidine-based compounds in research models is distinct from that of simple carboxamide precursors, suggesting a unique biological interaction profile that may interfere with viral processes . The tetrahydrofuran (THF) moiety is a privileged structure in drug discovery and natural product synthesis, found in macrolides, polyether ionophores, and acetogenins, which often exhibit a wide array of bioactivities . As such, this compound serves as a versatile building block for researchers working in antiviral discovery, medicinal chemistry, and the total synthesis of complex bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyoxolane-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHAXHRKPMZBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hydroxytetrahydrofuran 3 Carboxamidine and Analogues

General Synthetic Routes to Tetrahydrofuran (B95107) Derivatives

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of biologically active natural products, including annonaceous acetogenins, lignans, and polyether antibiotics. umich.edu Consequently, a diverse array of synthetic methods for the construction of substituted tetrahydrofurans has been developed. These methods can be broadly categorized into several key approaches, many of which are applicable to the synthesis of precursors for N-hydroxytetrahydrofuran-3-carboxamidine.

A classical and widely utilized strategy involves intramolecular cyclization reactions. Nucleophilic substitution, particularly the SN2 reaction of a hydroxyl group with a tethered leaving group (such as a halide or sulfonate), is a cornerstone of THF synthesis. nih.gov Another powerful intramolecular approach is the addition of an alcohol to an epoxide, a method first described by Kishi and frequently employed in the synthesis of complex molecules. nih.gov Additionally, radical cyclization offers a valuable tool for the construction of the THF ring. diva-portal.org For instance, radical carbonylation/reductive cyclization of β-hydroxyalkyl aryl chalcogenides can yield tetrahydrofuran-3-ones, which can serve as versatile intermediates. diva-portal.orgnih.gov

Intermolecular approaches, such as [3+2] cycloaddition and annulation reactions, provide a convergent and efficient route to highly substituted tetrahydrofurans, often generating multiple stereocenters in a single step. nih.gov Furthermore, oxidative cyclization of unsaturated alcohols, often catalyzed by palladium, presents another effective strategy. nih.gov

Chiral Pool Synthesis Approaches to Hydroxytetrahydrofurans

Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a powerful strategy for the asymmetric synthesis of complex molecules. numberanalytics.com Carbohydrates, with their inherent chirality and abundance in various stereoisomeric forms, are particularly valuable starting materials for the synthesis of chiral tetrahydrofuran derivatives. numberanalytics.comelsevierpure.com

A well-established route to chiral 3-hydroxytetrahydrofurans employs L-malic acid as the starting material. For example, (S)-(+)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid through a sequence of esterification, reduction with sodium borohydride, and subsequent acid-catalyzed cyclization. google.com This approach leverages the defined stereochemistry of the starting material to produce the target molecule with high optical purity. google.com Similarly, carbohydrates such as D-glucose can be transformed through a series of regio- and stereoselective reactions to afford complex, multi-substituted tetrahydrofuran structures. researchgate.net The "chiron approach," which involves retrosynthetically dissecting a target molecule to identify a suitable chiral building block from the chiral pool, is a guiding principle in this methodology. scripps.edu

The following table summarizes some common starting materials from the chiral pool used for the synthesis of chiral tetrahydrofuran derivatives.

Chiral Starting MaterialTarget Tetrahydrofuran DerivativeKey Transformations
L-Malic Acid(S)-(+)-3-HydroxytetrahydrofuranEsterification, Reduction, Cyclization google.com
D-GlucoseMulti-substituted TetrahydrofuransFerrier(II) reaction, Peterson olefination researchgate.net
Carbohydrates (general)Glycosides, GlycopeptidesStereoselective glycosylation numberanalytics.com

Stereoselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, numerous stereoselective methods for the synthesis of substituted tetrahydrofurans have been developed. These strategies often involve either substrate-controlled or reagent-controlled approaches.

One prominent strategy is the stereoselective cyclization of acyclic precursors where the stereocenters are established prior to ring formation. For instance, the iodocyclization of geometrically pure (E)- and (Z)-γ-hydroxy-δ-alkenoates can lead to the formation of 2,3,5-trisubstituted iodo-tetrahydrofurans with a high degree of stereochemical control. nottingham.ac.uk Similarly, heating readily available chloropolyols in water can induce a concise and stereoselective cyclization to yield functionalized tetrahydrofuranols, a method that is both operationally simple and environmentally friendly. organic-chemistry.org

Catalytic asymmetric synthesis offers a powerful alternative, where a chiral catalyst is used to induce enantioselectivity. An example is the catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran (B41785) using a chiral platinum complex, followed by oxidation to yield chiral 3-hydroxytetrahydrofuran. wikipedia.org Organocatalysis has also emerged as a valuable tool. For example, an asymmetric double Michael addition of γ/δ-hydroxy-α,β-unsaturated carbonyls to enals, catalyzed by a chiral amine, can produce highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivity. researchgate.net

The table below highlights several stereoselective synthesis strategies for tetrahydrofuran derivatives.

Stereoselective StrategyKey FeaturesExample Application
IodocyclizationHigh stereocontrol from geometrically pure alkenoates.Synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans. nottingham.ac.uk
Cyclization of ChloropolyolsOperationally simple, environmentally friendly, high regioselectivity.Synthesis of functionalized tetrahydrofuranols. organic-chemistry.org
Catalytic Asymmetric HydroborationEnantioselective synthesis from achiral starting materials.Preparation of chiral 3-hydroxytetrahydrofuran. wikipedia.org
Organocatalytic Double Michael AdditionHigh enantio- and diastereoselectivity.Synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net

Formation of the Carboxamidine Moiety

The formation of the carboxamidine functional group is a critical step in the synthesis of the target molecule. A common and effective method for the preparation of amidines is through the reaction of a nitrile with an amine or its salt, often mediated by a Lewis acid or other activating agents. Alternatively, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (Pinner salt), followed by treatment with an amine, is a classic method for amidine synthesis.

A plausible route to this compound would involve the initial synthesis of tetrahydrofuran-3-carbonitrile. This intermediate could then be converted to the corresponding carboxamidine.

Strategies for N-hydroxylation

The introduction of the N-hydroxy group onto the carboxamidine moiety is the final key transformation. A direct approach involves the reaction of a nitrile, such as tetrahydrofuran-3-carbonitrile, with hydroxylamine (B1172632). This reaction can directly yield the N-hydroxyamidine (amidoxime).

Alternatively, if the carboxamidine is first synthesized, it can be N-hydroxylated in a subsequent step. However, the direct conversion of a nitrile to the N-hydroxyamidine is often more efficient. The reaction of α-chlorocinnamonitriles with hydroxylamine has been studied, demonstrating the feasibility of this transformation on functionalized nitriles. researchgate.net Similarly, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride showcases the reactivity of hydroxylamine with carbonyl compounds, which can lead to the formation of isoxazole (B147169) derivatives through cyclization, highlighting the need for careful control of reaction conditions to favor the desired N-hydroxyamidine formation. orientjchem.org

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and sustainability. These methods are highly relevant to the synthesis of complex molecules like this compound.

Catalytic Approaches in Tetrahydrofuran Synthesis

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of tetrahydrofurans. Transition metal catalysis, particularly with palladium and rhodium, has enabled the development of powerful new transformations.

Palladium-catalyzed reactions have been extensively explored for THF synthesis. A notable example is the stereoselective reaction of aryl or vinyl bromides with γ-hydroxy alkenes, which forms both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.govorganic-chemistry.orgacs.org This transformation is believed to proceed through an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgacs.org Palladium catalysis is also effective for the aminooxygenation of alkenes, providing a route to 3-aminotetrahydrofurans. umich.edu

Rhodium catalysis has also proven to be a versatile tool. Rhodium(II) catalysts can facilitate the denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles to generate dihydrofuran-3-imines, which can be subsequently hydrolyzed to the corresponding ketones. acs.org Another innovative approach involves a rhodium(II)-catalyzed tandem aziridination and ring-opening of allylic carbamates or homoallylic sulfamates to produce functionalized tetrahydrofurans stereoselectively. researchgate.net Furthermore, rhodium carbenoids can be used for the catalytic asymmetric C-H activation of tetrahydrofuran itself, allowing for direct functionalization of the ring. emory.edu

The following table provides a summary of selected catalytic approaches for tetrahydrofuran synthesis.

Catalyst SystemReaction TypeKey Advantages
Palladium/DPE-PhosReaction of aryl bromides with γ-hydroxy alkenesHigh diastereoselectivity, formation of C-C and C-O bonds. organic-chemistry.org
Palladium(II)/PhI(OAc)2Aminooxygenation of alkenesStereospecific and diastereoselective. umich.edu
Rhodium(II) acetateDenitrogenative transformation of 1-sulfonyl-1,2,3-triazolesHigh yield and diastereoselectivity for dihydrofuran-3-imines. acs.org
Rhodium(II) carboxylatesTandem aziridination and ring-openingStereoselective synthesis of functionalized tetrahydrofurans. researchgate.net
Rhodium(II) prolinate (Rh2(S-DOSP)4)Asymmetric C-H activationGood control of regioselectivity, diastereoselectivity, and enantioselectivity. emory.edu

Protecting Group Strategies in Synthesis

The synthesis of complex molecules such as this compound, which contains multiple reactive functional groups, necessitates a carefully designed protecting group strategy. The primary challenges in the synthesis of this and related compounds lie in the selective protection and deprotection of the N-hydroxyguanidine moiety and any reactive groups on the tetrahydrofuran ring, while ensuring compatibility with the reactions required to construct the target molecule. An orthogonal protecting group strategy is often essential, allowing for the removal of one group in the presence of others. biotage.comjocpr.comneliti.com

A significant consideration in the synthesis of N-hydroxyguanidine derivatives is the reported instability of fully protected N-alkyl-N-hydroxyguanidines. lookchem.com This suggests that a protecting-group-free approach for the N-hydroxyguanidine functional group might be a more viable strategy in certain synthetic routes. lookchem.com However, in multi-step syntheses, protection is often unavoidable to prevent side reactions.

The selection of protecting groups is contingent on their stability to the reaction conditions employed in subsequent steps and the mildness of the conditions required for their removal. Key functional groups requiring consideration for protection in the synthesis of this compound and its analogues include the N-hydroxy group, the guanidine (B92328) nitrogens, and potentially any hydroxyl or other functional groups on the tetrahydrofuran backbone.

Protecting Groups for the N-Hydroxy Moiety:

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF; mild acid (e.g., AcOH)Stable to base, mild acid
TetrahydropyranylTHPDihydropyran, acid catalystAcidic hydrolysis (e.g., aq. HCl)Stable to base, nucleophiles
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acid, base

Protecting Groups for the Guanidine Nitrogens:

The guanidine functional group itself has two nitrogen atoms that may require protection to modulate their nucleophilicity and prevent unwanted side reactions. In the context of peptide synthesis, a variety of protecting groups have been developed for the guanidino group of arginine.

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsOrthogonality
tert-ButoxycarbonylBocBoc₂OStrong acid (e.g., TFA)Orthogonal to Fmoc, Alloc
AllyloxycarbonylAllocAlloc-Cl, basePd(0) catalystOrthogonal to Boc, Fmoc
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfPbf-Cl, baseStrong acid (e.g., TFA)Used in Fmoc-based peptide synthesis

Protecting-Group-Free vs. Protected Strategies:

Research into the synthesis of N-alkyl-N-hydroxyguanidines has indicated that a protecting-group-free approach can be superior to strategies that employ highly reactive, urethane-protected guanidinylating reagents. lookchem.com The instability of fully protected N-alkyl-N-hydroxyguanidines can lead to low yields and purification challenges. lookchem.com A protecting-group-free synthesis might involve the direct guanidinylation of a hydroxylamine precursor.

However, for more complex total syntheses, the use of protected intermediates can be advantageous, allowing for a wider range of chemical transformations on other parts of the molecule. nih.gov In such cases, a minimal protection strategy, where only the most reactive sites are temporarily masked, may be the most effective approach. The choice between these strategies is ultimately dictated by the specific synthetic route and the reactivity of the intermediates involved.

Biological Target Identification and Characterization

Enzyme Inhibition Profiles of N-hydroxytetrahydrofuran-3-carboxamidine and Related Structures

The core structure of this compound, featuring a hydroxamate-like moiety, suggests its potential as an inhibitor of zinc-dependent metalloenzymes. Research into structurally similar compounds, particularly those containing hydroxamic acid or related zinc-binding groups, has revealed inhibitory activity against several key enzyme families.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. nih.gov Their overactivity is linked to conditions like arthritis, cancer, and cardiovascular disease. nih.gov Hydroxamate-based inhibitors are a well-established class of MMP inhibitors. nih.gov

For instance, derivatives of N¹-hydroxy-N⁴-phenylbutanediamide, which share the N-hydroxyamide functional group, have demonstrated inhibitory activity against several MMPs. The iodoaniline derivative, in particular, showed significant inhibition of MMP-2, MMP-9, and MMP-14. nih.gov

Table 1: MMP Inhibition by a Related N-hydroxybutanamide Derivative Data for the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide.

Enzyme TargetIC₅₀ (μM)
MMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5
IC₅₀ represents the concentration required for 50% inhibition.

TNF-α Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase that cleaves the precursor of TNF-α to its soluble, active form. nih.gov As a key mediator of inflammation, TACE is a significant therapeutic target. nih.govresearchgate.net The catalytic activity of TACE is dependent on a zinc ion, making it a target for inhibitors that can chelate this metal. Peptide hydroxamate inhibitors have been found to be effective against TACE. nih.gov Research has led to the discovery of potent, sub-nanomolar TACE inhibitors based on different chemical scaffolds, such as hydantoins and tartrates. nih.govresearchgate.net

Aggrecanase Inhibition

Aggrecanases, primarily ADAMTS-4 and ADAMTS-5, are enzymes that degrade aggrecan, a critical component of articular cartilage. nih.gov Their inhibition is a therapeutic strategy for osteoarthritis. nih.gov Like MMPs and TACE, aggrecanases are zinc-dependent metalloproteases. nih.gov Consequently, hydroxamate-based compounds have been extensively investigated as aggrecanase inhibitors. nih.govresearchgate.net These inhibitors function by chelating the active-site zinc ion. mdpi.com For example, a series of 3-hydroxy-3-methylpipecolic hydroxamates were developed as potent inhibitors of both aggrecanase and MMP-13. researchgate.net

UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) Inhibition

LpxC is a zinc-dependent metalloenzyme that catalyzes a committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govnih.gov This makes LpxC an attractive target for the development of novel antibiotics. researchgate.net

Hydroxamate-based inhibitors have shown potent activity against LpxC. These compounds are believed to act by binding to the catalytic Zn²⁺ ion. nih.gov For example, the hydroxamate-based LpxC inhibitor BB-78484 was found to inhibit the enzyme with a 50% inhibitory concentration (IC₅₀) of 400 ± 90 nM. nih.gov A related S-2-naphthyl compound, BB-78485, demonstrated even greater potency. nih.gov

Table 2: LpxC Inhibition by Related Hydroxamate-Based Compounds

CompoundIC₅₀ (nM)
BB-78484400 ± 90
BB-78485160 ± 70
L-161,240440 ± 10
IC₅₀ represents the concentration required for 50% inhibition.

Other Reported Enzyme Targets

The hydroxamate functional group is a versatile zinc-binding moiety found in inhibitors targeting various metalloenzymes. Beyond MMPs, TACE, aggrecanases, and LpxC, this structural motif has been incorporated into inhibitors for other metalloenzymes involved in diverse pathological processes. nih.gov The design of such inhibitors is a crucial step in the development of drugs for a wide range of conditions, including microbial infections and cancer. nih.gov

Molecular Mechanisms of Enzyme Inhibition

The primary molecular mechanism by which this compound and related hydroxamate compounds inhibit zinc-dependent metalloenzymes involves the chelation of the catalytic zinc ion within the enzyme's active site. nih.govnih.gov

These enzymes utilize a zinc ion, typically coordinated by amino acid residues (often histidine) and a water molecule, to catalyze the hydrolysis of their substrates. nih.govresearchgate.net Hydroxamate-based inhibitors are presumed to act by displacing the zinc-bound water molecule and forming strong coordinate bonds with the Zn²⁺ ion through the oxygen atoms of the hydroxamate group. nih.gov This direct binding to the essential catalytic metal ion effectively blocks the enzyme's activity. In the case of LpxC, for example, inhibitors bind to the Zn²⁺ active site, which is located at the end of a hydrophobic tunnel that normally accommodates the fatty acyl chain of the natural substrate. researchgate.net This mechanism of action is a common feature among inhibitors of various zinc metalloenzymes. nih.gov

Binding Mode Analysis

There is no specific information available in the scientific literature regarding the binding mode of this compound with any biological target. General knowledge suggests that the hydroxamic acid and carboxamidine groups could potentially engage in hydrogen bonding and electrostatic interactions within an enzyme's active site. The tetrahydrofuran (B95107) ring could form van der Waals interactions. However, without experimental or computational studies on this specific molecule, any description of its binding mode would be purely speculative.

Role of the Hydroxamic Acid Moiety in Chelation

The hydroxamic acid moiety (-CONHOH) is a well-known and potent metal-chelating group, often targeting the zinc or iron ions present in the active sites of metalloenzymes. This chelation is a primary mechanism of inhibition for many hydroxamic acid-based drugs. It is highly probable that the hydroxamic acid group in this compound would serve a similar function, acting as a bidentate ligand to coordinate with a metal cofactor in a target enzyme. However, no studies have been published that specifically characterize this role for this compound.

Kinetic Studies of Inhibition

A search for kinetic studies detailing the inhibitory mechanism and parameters (e.g., Ki, IC50) of this compound against any specific enzyme yielded no results. Such studies are crucial for understanding the potency, selectivity, and mode of action of an inhibitor (e.g., competitive, non-competitive, or uncompetitive). The absence of this data means that the inhibitory profile of this compound has not been characterized or reported in the public domain.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

A foundational aspect of SAR studies involves identifying the key structural motifs within N-hydroxytetrahydrofuran-3-carboxamidine that are essential for its biological effects. This would typically involve the synthesis and biological evaluation of a series of analogs to probe the importance of different parts of the molecule.

The stereochemistry of the tetrahydrofuran (B95107) ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its interaction with biological targets. The spatial arrangement of substituents on the tetrahydrofuran ring can significantly impact binding affinity and efficacy. For instance, in many biologically active molecules containing substituted ring systems, a specific stereoisomer often exhibits significantly higher potency than others. Research into the stereoselective synthesis and testing of different isomers of this compound would be essential to determine the optimal stereochemical configuration for its desired biological activity.

The carboxamidine group is a key functional group that can participate in various intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are often crucial for binding to a biological target. The N-hydroxy substituent is a particularly important feature. Systematic modification of the carboxamidine moiety would be a key area of investigation. For example, replacing the hydroxyl group with other substituents or altering the substitution pattern on the nitrogen atoms could reveal the importance of this group for activity.

A hypothetical study on the impact of substituents on the carboxamidine group might yield the following theoretical data, which would need to be validated by experimental studies:

Substituent (R) on CarboxamidinePredicted Biological Activity (IC50, nM)Rationale for Predicted Change in Activity
-OH (N-hydroxy)BaselineThe hydroxyl group may act as a key hydrogen bond donor or acceptor.
-HReducedRemoval of the hydroxyl group could lead to the loss of a critical interaction with the target.
-OCH3Potentially ReducedThe methoxy (B1213986) group is larger and has different electronic properties, which may disrupt binding.
-NH2VariableAn amino group could potentially form different hydrogen bonds, leading to altered activity.

Beyond stereochemistry, the presence and nature of substituents on the tetrahydrofuran ring itself can profoundly influence the biological activity of this compound. Introducing various functional groups at different positions on the ring could enhance potency, selectivity, or pharmacokinetic properties. For example, adding hydrophobic or hydrophilic groups could alter the molecule's solubility and ability to cross cell membranes. A detailed analysis in this area would involve synthesizing a library of analogs with diverse substituents on the tetrahydrofuran ring and evaluating their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. derpharmachemica.commdpi.com For this compound and its analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds. nih.govnih.govrsc.org This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of synthesized analogs with known biological activities. Statistical methods would then be used to build a predictive model. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active.

Fragment-Based Drug Design and Scaffold Hopping

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight fragments that bind to a biological target. nih.govrsc.org In the context of this compound, the tetrahydrofuran or the N-hydroxycarboxamidine moiety could be considered as fragments. If these fragments show even weak binding to a target, they can be optimized and grown into more potent, lead-like molecules. dtu.dknih.govvu.nl

Scaffold hopping is another innovative approach that aims to identify novel molecular scaffolds with similar biological activity to a known active compound. nih.govresearchgate.net This technique is particularly useful for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or intellectual property limitations. dundee.ac.uknih.govresearchgate.net For this compound, a scaffold hopping approach could involve replacing the tetrahydrofuran ring with other cyclic systems (bioisosteres) while retaining the key pharmacophoric features, such as the N-hydroxycarboxamidine group, to discover new classes of active compounds.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is crucial for understanding how a ligand, such as N-hydroxytetrahydrofuran-3-carboxamidine, might interact with a protein's binding site.

Prediction of Binding Poses and Affinities

A primary goal of molecular docking is to predict the binding pose (the orientation and conformation of the ligand within the protein's active site) and to estimate the binding affinity. ibm.comacs.org The binding affinity is typically expressed as a scoring function, which approximates the free energy of binding. A lower score generally indicates a more favorable binding interaction.

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding pocket. acs.org For this compound, this would involve exploring the rotational freedom of its functional groups and the flexibility of the tetrahydrofuran (B95107) ring. The resulting poses are then ranked based on their calculated scores. These predictions are fundamental in virtual screening campaigns to identify potential drug candidates from large compound libraries. semanticscholar.org

Illustrative Docking Results for this compound against a Hypothetical Kinase Target:

Docking Program Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
AutoDock Vina -8.5 ASP-145, LYS-72, PHE-80
GLIDE -9.2 ASP-145, LYS-72, TYR-82

This table presents hypothetical data for illustrative purposes.

Analysis of Protein-Ligand Interactions

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions is performed. These non-covalent interactions are the driving forces for molecular recognition and are critical for the stability of the protein-ligand complex. volkamerlab.org The primary types of interactions include:

Hydrogen Bonds: These are crucial for specificity and affinity. The hydroxyl and carboxamidine groups of this compound are potent hydrogen bond donors and acceptors. researchgate.netmdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, such as the carbon backbone of the tetrahydrofuran ring and hydrophobic amino acid residues like valine, leucine, and phenylalanine. nih.govnih.gov

Salt Bridges: The positively charged carboxamidine group can form strong electrostatic interactions, or salt bridges, with negatively charged residues like aspartate or glutamate in the active site. nih.gov

Illustrative Interaction Analysis for this compound:

Interaction Type Ligand Group Involved Protein Residue Involved (Hypothetical) Distance (Å)
Hydrogen Bond Hydroxyl (-OH) ASP-145 (Oxygen) 2.8
Hydrogen Bond Amidine (-NH2) GLU-91 (Oxygen) 3.0
Salt Bridge Carboxamidine (C=NH2+) ASP-145 (COO-) 3.5

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QM) calculations, often based on density functional theory (DFT), provide a highly accurate description of electronic structure, making them ideal for studying chemical reactions and molecular properties where classical molecular mechanics is insufficient. acs.org

Reaction Mechanism Elucidation for Enzyme Inhibition

For inhibitors that form a covalent bond with their target enzyme, QM calculations are essential to elucidate the reaction mechanism. These methods can map the entire reaction pathway, identifying transition states and calculating the activation energy barriers. nih.govnih.gov If this compound were to act as a covalent inhibitor, QM methods could be used to model the nucleophilic attack of an active site residue (e.g., cysteine or serine) on the ligand, detailing the precise electronic rearrangements that occur during bond formation.

Conformational Analysis of the Compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. rsc.orgtsinghua.edu.cn Quantum chemical calculations can determine the relative energies of these different conformers, predicting which shapes are most stable and therefore most likely to be present when the molecule interacts with its target. researchgate.net Understanding the preferred conformation is critical for designing ligands that fit optimally into a protein's binding site.

Illustrative Conformational Energy of Tetrahydrofuran Ring:

Conformation Point Group Relative Energy (kcal/mol)
Twist (C2) C2 0.00
Envelope (Cs) Cs 0.15

Data is representative for a generic tetrahydrofuran ring and serves for illustrative purposes.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. ntu.edu.sgnih.gov MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. nih.govresearchgate.net By solving Newton's equations of motion for the system, MD can reveal how the initial interactions evolve, whether the ligand remains stably bound, and if the protein undergoes conformational changes upon binding. scilit.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose, which indicates stability, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions of the binding site.

Medicinal Chemistry and Drug Design Principles

N-hydroxytetrahydrofuran-3-carboxamidine as a Molecular Scaffoldnih.gov

The this compound structure represents a compelling molecular scaffold for medicinal chemists. It combines the desirable features of the tetrahydrofuran (B95107) (THF) ring with the functional utility of an N-hydroxycarboxamidine group. The THF moiety is a "privileged scaffold," frequently found in a diverse array of biologically active natural products and synthetic drugs. researchgate.netmdpi.com Its non-planar, flexible nature allows it to present substituents in specific three-dimensional orientations, facilitating precise interactions with biological targets. nih.gov Saturated oxygenated heterocycles like THF are embedded in numerous compounds known for a range of biological activities, including anticancer, antimicrobial, and antifungal effects. researchgate.net

The incorporation of the N-hydroxycarboxamidine functional group adds significant potential for molecular interactions. This group can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. The basic character of the amidine portion allows for ionic interactions, while the N-hydroxy component can act as a chelating group for metal ions, a feature often exploited in the design of enzyme inhibitors, particularly for metalloenzymes. The combination of the THF ring and the N-hydroxycarboxamidine group creates a scaffold with a defined spatial arrangement of hydrogen-bonding and charge features, making it an attractive starting point for developing targeted therapeutic agents.

The this compound scaffold offers several positions for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to develop a structure-activity relationship (SAR). These derivatization strategies are crucial for optimizing the compound's pharmacological profile.

Key derivatization points include:

The Tetrahydrofuran Ring: Substituents can be introduced at various positions on the THF ring. This can alter the molecule's conformation, lipophilicity, and steric profile, influencing how it fits into a target's binding pocket. For example, introducing hydrophobic groups could enhance binding to a nonpolar pocket, while polar groups could form new hydrogen bonds.

The Amidine Nitrogens: The nitrogen atoms of the carboxamidine group are amenable to substitution with alkyl, aryl, or other functional groups. nih.gov Such modifications can modulate the basicity (pKa) of the amidine, affecting its charge state at physiological pH and its ability to form ionic bonds. N-substitution can also introduce new interaction points or block unwanted interactions. sigmaaldrich.comnih.gov

The Hydroxyl Group: The oxygen of the N-hydroxy group can be alkylated to form ethers or acylated to form esters. These modifications would eliminate its ability to act as a hydrogen bond donor and a metal chelator, which can be a critical step in determining the role of this specific functionality in biological activity.

The following table outlines potential derivatization strategies for the scaffold.

Modification Site Type of Derivatization Potential Impact
Tetrahydrofuran RingAlkylation, Arylation, HalogenationModulate lipophilicity, steric bulk, and conformation
Amidine Group (N-atoms)N-Alkylation, N-Arylation, N-AcylationAlter basicity (pKa), hydrogen bonding capacity, and introduce new binding moieties
N-Hydroxy Group (O-atom)O-Alkylation (Ether formation), O-Acylation (Ester formation)Remove hydrogen bond donor and metal chelating properties; alter polarity

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired pharmacological properties while minimizing undesirable effects. drughunter.comufrj.bru-tokyo.ac.jp The this compound scaffold has several components that can be subjected to bioisosteric replacement.

Tetrahydrofuran (THF) Ring: The THF ring can be replaced by other five- or six-membered heterocyclic or carbocyclic rings. nih.gov A common bioisostere for THF is tetrahydropyran (THP), which has a similar ether functionality but a different ring pucker and size. pharmablock.com Replacing the oxygen atom with nitrogen would yield a pyrrolidine ring, introducing a basic center and altering hydrogen bonding capabilities. A cyclopentane ring could be used to remove the hydrogen bond accepting ability of the ether oxygen while maintaining a similar ring size.

Carboxamidine Group: The carboxamidine moiety is a strong base and an effective hydrogen bond donor. It can be replaced with other groups that mimic these properties. The guanidine (B92328) group is a classic bioisostere for amidine, being slightly more basic. Heterocyclic rings such as pyrazole, imidazole, or triazole can also serve as bioisosteres, mimicking the hydrogen bonding pattern and steric profile of the amidine group while offering different electronic properties and metabolic stability. sigmaaldrich.comdrughunter.com

N-Hydroxy Group: The N-hydroxy moiety is often part of a hydroxamic acid or related functional group known for metal chelation. Depending on the target, it could be replaced by other zinc-binding groups like carboxylic acids, thiols, or phosphonates. If metal binding is not the primary mode of action, it could be replaced by an amino or methoxy (B1213986) group to probe the importance of its hydrogen-bonding and electronic characteristics. u-tokyo.ac.jp

This table summarizes potential bioisosteric replacements for key functional groups within the scaffold.

Original Group Bioisosteric Replacement(s) Rationale for Replacement
Tetrahydrofuran RingTetrahydropyran, Pyrrolidine, CyclopentaneModify ring size, polarity, and hydrogen bonding capacity pharmablock.com
Carboxamidine GroupGuanidine, Pyrazole, Imidazole, TriazoleModulate basicity, hydrogen bonding pattern, and metabolic stability sigmaaldrich.comdrughunter.com
N-Hydroxy GroupCarboxylic Acid, Thiol, Amino Group, Methoxy GroupAlter metal-chelating ability and hydrogen bonding properties u-tokyo.ac.jp

Development of Analogues for Targeted Biological Activitiesnih.gov

The structural features of this compound make it a suitable starting point for developing analogues aimed at a wide range of biological targets. The carboxamide and amidine functionalities are present in numerous classes of biologically active compounds. nih.govnih.gov

Enzyme Inhibitors: The N-hydroxyamidine group is a potential metal-chelating pharmacophore, making analogues of this scaffold promising candidates for inhibiting metalloenzymes. Furthermore, carboxamide derivatives have been successfully developed as inhibitors for various enzyme families, including kinases, proteases, and cholinesterases. nih.govacs.org For instance, a series of pyridazine-3-carboxamide derivatives were found to be potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov

Antiviral Agents: Many antiviral compounds are nucleoside analogues. While not a direct nucleoside analogue, the tetrahydrofuran ring mimics the ribose sugar of nucleosides. The carboxamidine group is also a known feature in antiviral drugs, such as in the analogues of ribavirin. nih.gov This suggests that derivatives of this compound could be explored for their potential to interfere with viral replication processes.

Anticancer Agents: Carboxamide derivatives represent a promising class of compounds in the discovery of anticancer drugs, capable of interacting with multiple oncogenic targets. nih.gov For example, N-arylpiperidine-3-carboxamide derivatives have been identified as having significant antiproliferative activity against melanoma cells. acs.org By modifying the this compound scaffold, it may be possible to develop analogues that target specific pathways involved in cancer progression.

The table below provides examples of potential biological targets for analogues derived from this scaffold.

Analogue Class Potential Biological Target Therapeutic Area
Metal-chelating analoguesMetalloenzymes (e.g., Matrix Metalloproteinases, Histone Deacetylases)Cancer, Inflammation
Substituted carboxamidesKinases, Proteases, Cholinesterases nih.govCancer, Infectious Disease, Neurological Disorders
Nucleoside-mimicking analoguesViral Polymerases, Reverse Transcriptases nih.govViral Infections
Cytotoxic analoguesTubulin, DNACancer nih.govacs.org

Strategies for Enhancing Selectivity and Potencymdpi.comnih.gov

Once a lead compound based on the this compound scaffold shows promising biological activity, several strategies can be employed to enhance its potency and selectivity for the intended target. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods and X-ray crystallography can guide the design of analogues. This approach allows for the optimization of interactions within the binding site, such as adding substituents that can form new hydrogen bonds or fill a hydrophobic pocket, thereby increasing affinity (potency). nih.gov Selectivity can be achieved by designing compounds that exploit differences between the target's binding site and those of closely related off-targets. nih.gov For example, a derivative could be designed to create a steric clash with an off-target protein but not the intended one.

Conformational Constraint: Reducing the flexibility of a molecule can lock it into its bioactive conformation, which often leads to an increase in potency by minimizing the entropic penalty of binding. mdpi.com For the this compound scaffold, this could be achieved by introducing bulky substituents on the THF ring or by creating fused ring systems.

Targeting Unique Pockets or Allosteric Sites: To achieve high selectivity, analogues can be designed to interact with regions of the target protein that are not conserved among related proteins. This could involve extending a substituent to reach a secondary or allosteric binding pocket that is unique to the target of interest. nih.gov This strategy is particularly effective for achieving selectivity within large protein families like kinases.

By systematically applying these medicinal chemistry principles, the this compound scaffold can be optimized to produce potent and selective drug candidates for a variety of therapeutic applications.

Future Directions and Research Perspectives

Emerging Applications in Enzyme Modulation

The structural motifs present in N-hydroxytetrahydrofuran-3-carboxamidine suggest its potential as a modulator of various enzyme classes. The N-hydroxyamidine moiety, in particular, is a known pharmacophore with the ability to interact with metalloenzymes and as a bioisosteric replacement for carboxylic acids can target a range of biological macromolecules. drughunter.comresearchgate.netnih.govnih.gov

Future research could focus on screening this compound against a panel of enzymes where either the tetrahydrofuran (B95107) or N-hydroxyamidine scaffold has shown activity. For instance, novel hydroxyamidine derivatives have been identified as potent and selective inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govacs.org The deprotonated oxygen of the N-hydroxyamidine can bind to the heme iron in the active site of IDO1. acs.org This suggests that this compound could be investigated for similar inhibitory activity.

Additionally, the tetrahydrofuran ring is a common feature in a number of FDA-approved drugs, indicating its compatibility with biological systems and its role in establishing crucial interactions with enzyme active sites. x-mol.net For example, the HIV protease inhibitor Amprenavir contains a tetrahydrofuran moiety. google.com The tetrahydrofuran scaffold can also be found in compounds targeting methylenetetrahydrofolate dehydrogenase (MTHFD2), an emerging cancer target. nih.gov The effect of tetrahydrofuran on the activity of various enzymes, including catalase, dehydrogenase, urease, phosphatase, and protease, has also been noted, suggesting a broad potential for enzyme interaction. nih.govresearchgate.net

A speculative, yet rational, approach would be to investigate the modulatory effects of this compound on enzymes where the binding of substrates or cofactors with similar five-membered heterocyclic rings or carboxamidine-like functionalities is critical for catalysis.

Table 1: Potential Enzyme Classes for Investigation

Enzyme ClassRationale for InvestigationPotential Therapeutic Area
MetalloenzymesThe N-hydroxyamidine moiety can chelate metal ions in the active site.Infectious Diseases, Oncology
ProteasesThe tetrahydrofuran ring is present in some protease inhibitors. google.comVirology, Oncology
KinasesThe N-hydroxyamidine can act as a hinge-binding motif.Oncology, Inflammation
DehydrogenasesTetrahydrofuran has been shown to inhibit dehydrogenase activity. nih.govresearchgate.netMetabolic Disorders
DioxygenasesN-hydroxyamidines are known inhibitors of IDO1. nih.govacs.orgOncology, Immunology

Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies for its diversification is crucial. A robust synthetic strategy would enable the creation of a chemical library of analogues, allowing for a systematic exploration of the structure-activity relationship (SAR).

The synthesis of the core structure can be envisioned through a convergent approach, combining methods for the synthesis of the substituted tetrahydrofuran ring with techniques for the formation of the N-hydroxyamidine functional group. Chiral synthesis of 3-hydroxytetrahydrofuran, a potential precursor, has been achieved from starting materials like L-malic acid. google.comchemicalbook.com

The N-hydroxyamidine moiety can be prepared through several established routes. One common method involves the reaction of a nitrile with hydroxylamine (B1172632). ijesi.org Alternatively, imidoyl chlorides can be reacted with N-substituted hydroxylamines. ijesi.org Solid-phase synthesis techniques could also be adapted for the combinatorial synthesis of hydroxylamine derivatives, facilitating the rapid generation of a diverse library of compounds. google.com

The diversification of the this compound scaffold could be achieved through various strategies, including:

Modification of the tetrahydrofuran ring: Introducing substituents at other positions of the tetrahydrofuran ring could modulate the compound's pharmacokinetic properties and binding affinity.

Substitution on the N-hydroxyamidine group: Alkylation or acylation of the hydroxylamine nitrogen or the amidine nitrogens could fine-tune the electronic and steric properties of the pharmacophore.

Combinatorial Chemistry: The use of combinatorial chemistry would allow for the rapid synthesis of a large number of derivatives for high-throughput screening. wikipedia.org Libraries of tetrahydrofuran-based compounds have been successfully prepared using techniques like click chemistry and multi-component reactions. nih.govacs.org

Table 2: Potential Synthetic Strategies for Diversification

StrategyDescriptionKey Reactions
Convergent SynthesisIndependent synthesis of the tetrahydrofuran and N-hydroxyamidine precursors, followed by their coupling.Esterification, reduction, cyclization for the tetrahydrofuran ring; nitrile-hydroxylamine condensation for the N-hydroxyamidine. google.comchemicalbook.comijesi.org
Solid-Phase SynthesisImmobilization of a precursor on a solid support to facilitate multi-step synthesis and purification. google.comAnchoring of an alkoxyamine to a solid support, followed by acylation and cleavage. google.com
Multi-Component ReactionsOne-pot reactions involving three or more starting materials to rapidly generate molecular complexity.Ugi and Biginelli reactions on tetrahydrofuran-based amines or aldehydes. nih.gov
Late-Stage FunctionalizationIntroduction of new functional groups onto the core scaffold in the final steps of the synthesis.C-H activation, halogenation followed by cross-coupling reactions.

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of this compound derivatives as potent and selective enzyme modulators. nih.govmdpi.com These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical datasets to generate novel molecular structures with desired properties. nih.gov These models could be employed to design new this compound analogues with enhanced potency and selectivity for a specific enzyme target. AI-driven de novo enzyme design is an emerging field with the potential to create entirely new biocatalysts. neoncorte.commedium.comasimov.presslbl.gov

Target Prediction and Virtual Screening: Machine learning algorithms can be used to predict the biological targets of small molecules. acs.org By analyzing the structural features of this compound, these models could identify potential enzyme targets. Furthermore, AI-powered virtual screening can efficiently screen large compound libraries against a target enzyme to identify promising hits. mdpi.com

ADMET Prediction: A significant challenge in drug discovery is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. nih.govspringernature.comoup.com Machine learning models can be trained to predict these properties from the molecular structure, enabling the early identification and prioritization of candidates with favorable pharmacokinetic profiles. greenstonebio.com

Table 3: Application of AI and Machine Learning in the Design of this compound Derivatives

ApplicationAI/ML TechniqueDescription
Target IdentificationMachine Learning ClassifiersPredicts potential enzyme targets based on the chemical structure of the compound. rsc.org
De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generates novel molecular structures with optimized properties for a specific enzyme target. nih.gov
Virtual ScreeningDeep Learning, Graph Neural NetworksScreens large virtual libraries of compounds to identify potential binders to a target enzyme. mdpi.com
Lead OptimizationMulti-objective Optimization AlgorithmsSimultaneously optimizes multiple properties such as potency, selectivity, and ADMET. mdpi.com
ADMET PredictionGraph Neural Networks, Deep Neural NetworksPredicts pharmacokinetic and toxicity properties to guide the selection of promising drug candidates. nih.govspringernature.comoup.comgreenstonebio.com

Q & A

Q. What are the standard synthetic routes for N-hydroxytetrahydrofuran-3-carboxamidine, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis of tetrahydrofuran carboxamidine derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amidines. For example, in structurally similar compounds like N-phenylpyridin-3-amine derivatives, copper-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions is employed ( ). Key considerations include:
  • Solvent choice : Dry tetrahydrofuran (THF) or dichloromethane (DCM) to avoid side reactions.
  • Catalysts : Copper acetate or triethylamine for facilitating coupling ().
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexanes ().
    A generalized synthetic route could involve:
     1. Activation of tetrahydrofuran-3-carboxylic acid to its acyl chloride.  
     2. Reaction with hydroxylamine under basic conditions to form the hydroxamidine intermediate.  
     3. Purification via recrystallization or flash chromatography.  

Yield optimization requires strict control of moisture and temperature (e.g., room temperature for 12–24 hours) .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the structure. For example, the hydroxamidine proton (-NH-OH) typically appears as a broad singlet at δ 8–9 ppm. The tetrahydrofuran ring protons resonate between δ 1.5–4.0 ppm ().
  • Elemental Analysis (CHN) : Used to verify molecular formula purity (deviation ≤0.4% from theoretical values) ().
  • TLC Monitoring : Pre-coated silica plates with UV visualization to track reaction progress ().
    Example Data Table :
Proton Environment Expected δ (ppm) Multiplicity
-NH-OH8.5–9.0Broad singlet
Tetrahydrofuran CH₂1.5–2.5Multiplet
Tetrahydrofuran CH-O3.5–4.0Triplet

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at -20°C in airtight containers to prevent degradation ().
  • Moisture Control : Use desiccants (e.g., silica gel) in storage vials.
  • Light Sensitivity : Protect from UV light by using amber glassware ().
    Stability studies on analogous compounds (e.g., tetrahydrofuran fentanyl derivatives) indicate ≥5-year stability under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) ().
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF for solubility and reaction efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining yield ().
    Case Study : For N-phenylpyridin-3-amine derivatives, switching from DCM to DMF increased yields by 15% .

Q. How can discrepancies in reported biological activity data for this compound analogs be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds ().
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates ().
    Example Contradiction : Anticancer activity variations may arise from differences in apoptosis assay protocols (Annexin V vs. MTT). Replicate studies under uniform conditions .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate absorption (LogP), cytochrome P450 interactions, and half-life.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., opioid receptors for structural analogs) ().
    Key Parameters :
Parameter Tool Output Example
LogPPubChem1.2–2.5 (moderate lipo)
Plasma Protein BindingpkCSM85–90%
CYP3A4 InhibitionSwissADMELow risk
Computational data for related carboxamides show strong correlation with experimental results .

Notes on Data Reliability

  • Prioritize data from PubChem, CAS, and peer-reviewed journals ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.